1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
Overview
Description
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether is a halogenated hydrocarbon compound. It is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds known for their applications in various industrial processes. This compound is characterized by its chemical formula C3H2Cl2F5O and is known for its volatility and non-flammability under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether can be synthesized through the reaction of vinylidene chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs in the liquid phase and utilizes a sulfone solvent or a nitroalkane/nitroarene solvent. A titanium tetrafluoride catalyst is often employed to enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound involves the addition of hydrogen fluoride to 1,1-dichloroethylene in the presence of a hydrofluorination catalyst. This method ensures high yields and minimizes the presence of unwanted byproducts .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its halogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated and chlorinated organic compounds, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized as a foam blowing agent and in the production of refrigerants.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to alterations in their activity. It may also affect cellular membranes and signaling pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1-fluoroethane: Another member of the HCFC family, known for its use as a solvent and foam blowing agent.
1,1,1-Trifluoroethane: A related compound used in refrigerants and as a blowing agent.
1,1-Difluoro-1-chloroethane: Similar in structure and used in similar applications.
Uniqueness
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether is unique due to its specific combination of halogen atoms and the presence of a difluoromethoxy group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5O/c4-2(5,3(8,9)10)11-1(6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDKNMVRSODJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)(Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371656 | |
Record name | 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32778-07-7 | |
Record name | 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32778-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P75SUV831U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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